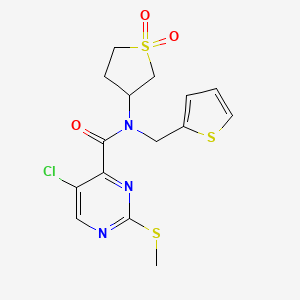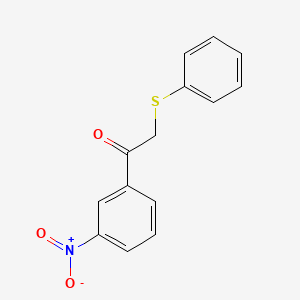
N-(4-methoxyphenyl)-N'-2-thienylurea
説明
N-(4-methoxyphenyl)-N'-2-thienylurea, also known as MTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTU belongs to the class of urea derivatives and has been synthesized using various methods.
科学的研究の応用
N-(4-methoxyphenyl)-N'-2-thienylurea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. It has also been studied for its potential use in treating diabetes and neurodegenerative diseases. In agriculture, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to have herbicidal properties and can be used as a weed killer. In material science, N-(4-methoxyphenyl)-N'-2-thienylurea has been studied for its potential use in the synthesis of new materials with unique properties.
作用機序
The mechanism of action of N-(4-methoxyphenyl)-N'-2-thienylurea is not fully understood. However, studies have shown that N-(4-methoxyphenyl)-N'-2-thienylurea can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also inhibit the production of inflammatory cytokines and reduce oxidative stress. In addition, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to have various biochemical and physiological effects. In animal studies, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to reduce blood glucose levels and improve insulin sensitivity. It has also been shown to reduce inflammation and oxidative stress. In addition, N-(4-methoxyphenyl)-N'-2-thienylurea has been shown to have a neuroprotective effect and improve cognitive function.
実験室実験の利点と制限
N-(4-methoxyphenyl)-N'-2-thienylurea has several advantages for lab experiments, including its easy synthesis, low cost, and diverse applications. However, one of the limitations of using N-(4-methoxyphenyl)-N'-2-thienylurea in lab experiments is its low solubility in water, which can make it difficult to work with. In addition, the mechanism of action of N-(4-methoxyphenyl)-N'-2-thienylurea is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for research on N-(4-methoxyphenyl)-N'-2-thienylurea. One area of research is to further investigate its potential use in treating cancer, diabetes, and neurodegenerative diseases. Another area of research is to explore its potential use in agriculture as a weed killer. In addition, there is a need to understand the mechanism of action of N-(4-methoxyphenyl)-N'-2-thienylurea better and to develop new methods for synthesizing it. Finally, there is a need to investigate the toxicity of N-(4-methoxyphenyl)-N'-2-thienylurea and its potential side effects in humans and animals.
Conclusion
In conclusion, N-(4-methoxyphenyl)-N'-2-thienylurea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. N-(4-methoxyphenyl)-N'-2-thienylurea can be synthesized using different methods, and it has been shown to possess anti-tumor, anti-inflammatory, and anti-bacterial properties. N-(4-methoxyphenyl)-N'-2-thienylurea has several advantages for lab experiments, including its easy synthesis, low cost, and diverse applications. However, its low solubility in water and the limited understanding of its mechanism of action are some of the limitations of using N-(4-methoxyphenyl)-N'-2-thienylurea in lab experiments. There are several future directions for research on N-(4-methoxyphenyl)-N'-2-thienylurea, including investigating its potential use in treating cancer, diabetes, and neurodegenerative diseases, and exploring its potential use in agriculture as a weed killer.
特性
IUPAC Name |
1-(4-methoxyphenyl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-10-6-4-9(5-7-10)13-12(15)14-11-3-2-8-17-11/h2-8H,1H3,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSVMMRQLSUZRHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(4-ethylphenyl)amino]-N-(2-methoxyphenyl)-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4232376.png)
![N-[4-(benzyloxy)-3-iodo-5-methoxybenzyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4232396.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-1,2-benzisothiazol-3-amine 1,1-dioxide](/img/structure/B4232399.png)
![N-[2-(2-fluorophenyl)ethyl]-2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B4232411.png)
![2-{[5-(2-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B4232413.png)
![2-({4-benzyl-5-[(4-bromophenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)propanoic acid](/img/structure/B4232424.png)
![3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4232430.png)


![2-[1-(3-chlorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4232448.png)
![2-(methylthio)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4232463.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4232468.png)
